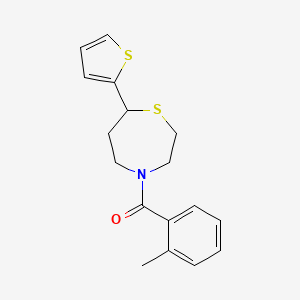

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antiviral Properties

Thienothiophenes, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential as inhibitors against various viruses, such as HIV, influenza, and herpes simplex. The electron-rich structure of thienothiophenes contributes to their effectiveness in disrupting viral replication processes .

Antitumor Activity

Studies suggest that thienothiophenes exhibit promising antitumor properties. These compounds may interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis. Further investigations are ongoing to harness their potential in cancer therapy .

Antibiotic Applications

Thienothiophenes have been investigated for their antibacterial properties. They may serve as novel antibiotics, combating drug-resistant bacterial strains. Their unique structure allows for interactions with bacterial enzymes and cell membranes .

Antiglaucoma Effects

Certain thienothiophenes have shown promise in managing glaucoma. By modulating intraocular pressure and protecting retinal cells, they could contribute to improved glaucoma treatments .

Semiconductors and Organic Field Effect Transistors (OFETs)

Thienothiophenes find applications in organic electronics. Their planar structure and π-conjugation make them excellent candidates for semiconductors and OFET materials. Researchers explore their use in flexible displays, sensors, and memory devices .

Solar Cells and Light-Harvesting Materials

The electron-rich nature of thienothiophenes makes them suitable for solar cell applications. They can absorb light efficiently and participate in charge transfer processes. Investigations focus on optimizing their performance in photovoltaic devices .

Electroluminescence

Thienothiophenes contribute to electroluminescent materials. Their emission properties make them valuable for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers aim to enhance their luminescence efficiency .

Inhibition of Platelet Aggregation

Some thienothiophenes exhibit platelet aggregation inhibition, which could have implications in cardiovascular health. Further studies are needed to understand their mechanisms and potential therapeutic applications .

properties

IUPAC Name |

(2-methylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c1-13-5-2-3-6-14(13)17(19)18-9-8-16(21-12-10-18)15-7-4-11-20-15/h2-7,11,16H,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCYFFIZMOZMPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(o-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)

![Ethyl 6-acetyl-2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772964.png)

![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)

![N~1~-benzyl-2-{[1-ethyl-3-methyl-7-oxo-6-(2-thienylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2772967.png)

![Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2772968.png)

![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)